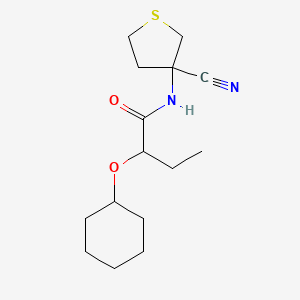

N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide

Description

Properties

IUPAC Name |

N-(3-cyanothiolan-3-yl)-2-cyclohexyloxybutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2S/c1-2-13(19-12-6-4-3-5-7-12)14(18)17-15(10-16)8-9-20-11-15/h12-13H,2-9,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJPOKVGYBEFJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1(CCSC1)C#N)OC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties and Solubility Profile of N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide

This technical guide provides a comprehensive physicochemical profiling and solubility assessment of N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide , a specialized research compound likely utilized as a scaffold in medicinal chemistry (e.g., Cathepsin K inhibitors) or agrochemical discovery.

Executive Summary & Compound Identity

N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide is a synthetic organic amide characterized by a lipophilic "tail" (2-cyclohexyloxybutanamide) and a polar, functionalized "head" (3-cyanothiolan-3-yl). The presence of the nitrile group at the quaternary carbon of the thiolane ring suggests its potential application as a covalent reversible inhibitor (warhead) for cysteine proteases or as a metabolic probe.

This guide outlines the theoretical properties, predicted solubility behavior, and the standard experimental protocols required to validate these parameters in a drug discovery setting.

Structural Classification

-

Core Scaffold: Tetrahydrothiophene (Thiolane).

-

Functional Motifs:

-Aminonitrile (masked), Ether linkage, Secondary Amide. -

Stereochemistry: The molecule contains two chiral centers:

-

C2 of the butanamide chain: The carbon bearing the cyclohexyloxy group.

-

C3 of the thiolane ring: The quaternary center bearing the cyano and amide groups.

-

Note: This results in four potential stereoisomers (2 sets of diastereomers), which may exhibit distinct melting points and solubility profiles.

-

Physicochemical Profile (In Silico & Predicted)

The following data represents calculated values based on Group Contribution Methods (QSPR) for the neutral molecule.

| Property | Value (Predicted) | Description & Impact |

| Molecular Formula | ||

| Molecular Weight | 296.43 g/mol | Optimal for oral bioavailability (<500 Da). |

| LogP (Octanol/Water) | 2.8 – 3.2 | Moderately lipophilic. Suggests good membrane permeability but limited aqueous solubility. |

| Topological PSA | ~85 Ų | (Amide: ~29 + Nitrile: ~24 + Ether: ~9 + Thiolane S: ~25). Good range for cell penetration. |

| H-Bond Donors (HBD) | 1 | (Amide NH). |

| H-Bond Acceptors (HBA) | 4 | (Amide O, Ether O, Nitrile N, Thiolane S). |

| pKa (Acid/Base) | Neutral | No ionizable groups in the physiological pH range (2–10). Solubility will be pH-independent. |

| Rotatable Bonds | 5 | Moderate flexibility, aiding in binding affinity but potentially reducing crystal packing energy. |

Solubility Profile

Due to the lipophilic cyclohexyl and ethyl groups, the compound exhibits "brick dust" characteristics—poor aqueous solubility but high solubility in organic solvents.

Predicted Solubility Map

| Solvent / Medium | Solubility Classification | Est. Concentration | Usage Context |

| Water (pH 7.4) | Poor | < 0.1 mg/mL | Not suitable for direct IV administration without formulation. |

| 0.1 N HCl (pH 1.2) | Poor | < 0.1 mg/mL | No basic nitrogen to protonate; solubility remains low in gastric fluid. |

| DMSO | High | > 50 mg/mL | Preferred solvent for stock solutions (10–100 mM). |

| Ethanol / Methanol | High | > 20 mg/mL | Suitable for intermediate dilutions. |

| FaSSIF (Intestinal) | Moderate | 0.5 – 2.0 mg/mL | Bile salts (taurocholate/lecithin) will significantly enhance solubility via micellar solubilization. |

| Acetonitrile | High | > 30 mg/mL | Ideal for HPLC mobile phases. |

Diagram: Solubility & Dissolution Logic

The following diagram illustrates the dissolution mechanism and the impact of the compound's structural features on its solubility in different media.

Caption: Dissolution logic showing the dominance of the lipophilic domain in limiting aqueous solubility and the necessity of surfactants (biorelevant media) for solubilization.

Experimental Characterization Protocols

To validate the theoretical profile, the following standardized protocols should be executed. These methods ensure data integrity for regulatory or publication purposes.

Protocol A: Kinetic Solubility (High-Throughput)

Objective: Determine the "precipitation limit" of the compound from a DMSO stock into aqueous buffer.

-

Preparation: Prepare a 10 mM stock solution in DMSO.

-

Dilution: Spike 10 µL of stock into 990 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

-

Incubation: Shake at 500 rpm for 2 hours at room temperature.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Analysis: Analyze the filtrate via HPLC-UV (254 nm) or LC-MS/MS.

-

Calculation:

Protocol B: Thermodynamic Solubility (Shake-Flask)

Objective: Determine the equilibrium solubility of the crystalline solid.

-

Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer (pH 7.4) in a glass vial.

-

Equilibration: Stir or shake for 24–48 hours at 25°C.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

Quantification: Dilute the supernatant with Acetonitrile:Water (1:1) and quantify via HPLC.

-

Critical Check: Verify the solid residue by XRPD (X-Ray Powder Diffraction) to ensure no polymorphic transition or hydrate formation occurred.

-

Protocol C: LogD Determination (Miniaturized Shake-Flask)

Objective: Measure lipophilicity at physiological pH.

-

System: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

-

Partitioning: Dissolve compound in the Octanol phase. Add equal volume of Buffer.

-

Mixing: Vortex for 1 hour; centrifuge to separate phases.

-

Analysis: Measure concentration in both phases.

Stability & Degradation Risks

Researchers must be aware of specific chemical instabilities associated with the thiolane and nitrile moieties.

-

S-Oxidation: The sulfur atom in the thiolane ring is susceptible to oxidation by atmospheric oxygen or metabolic enzymes (CYP450/FMO), forming sulfoxides (S=O) and sulfones (O=S=O) .

-

Mitigation: Store solid compound under Nitrogen at -20°C. Use antioxidants (e.g., ascorbic acid) in assay buffers if stability is poor.

-

-

Nitrile Hydrolysis: Under strongly acidic or basic conditions (non-physiological), the nitrile group may hydrolyze to a primary amide and subsequently to a carboxylic acid.

-

Chiral Inversion: While the quaternary C3 center is stable, the C2 position of the butanamide chain (alpha to carbonyl) is potentially epimerizable under strong basic conditions, though stable at physiological pH.

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility protocols). Link

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa and LogP methodology). Link

-

Meanwell, N. A. (2011). "Nitrile-containing medicinal chemistry: efficacy, safety and toxicity." Journal of Medicinal Chemistry. (Context for the safety/stability of the nitrile moiety). Link

Thermodynamic Stability of N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide

Executive Summary

This guide provides a comprehensive thermodynamic stability profile for N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide (referred to herein as N-CTCB ). As a sterically congested heterocyclic amide, N-CTCB presents a unique stability matrix defined by the oxidative susceptibility of its thiolane ring and the steric protection of its amide linkage.

This document moves beyond standard testing checklists to analyze the causality of degradation. It establishes a self-validating experimental framework to distinguish between kinetic inertness and true thermodynamic equilibrium, ensuring robust data for drug development and formulation scientists.

Molecular Architecture & Theoretical Stability

To predict thermodynamic behavior, we must first deconstruct the molecular lattice and internal strain energies. N-CTCB contains three distinct domains of instability:

The Thiolane Core (Oxidative Liability)

The tetrahydrothiophene (thiolane) ring is the thermodynamic weak point. The sulfur atom acts as a soft nucleophile. In the presence of atmospheric oxygen or peroxides, the formation of the sulfoxide (

-

Risk: Uncontrolled oxidation leads to a mixture of diastereomeric sulfoxides and eventually the sulfone.

-

Mitigation: The 3-cyano group introduces an electron-withdrawing inductive effect ($ -I $), which slightly reduces the electron density on the sulfur, theoretically raising the activation energy for oxidation compared to unsubstituted thiolane.

The Quaternary Amide Linkage (Hydrolytic Shielding)

The amide bond connects a quaternary carbon (C3 of thiolane) and a secondary carbon (alpha-position of the butanamide).

-

Steric Hinderance: The bulky nitrile group at C3 and the cyclohexyloxy group at the alpha-position create a "steric lock."

-

Thermodynamic Implication: While amide hydrolysis is thermodynamically favored in aqueous media, the kinetic barrier is exceptionally high. The tetrahedral intermediate required for hydrolysis cannot easily form due to steric clash. Therefore, N-CTCB is expected to be hydrolytically stable under neutral and mild conditions, degrading only under extreme pH stress.

Stereochemical Complexity

N-CTCB possesses two chiral centers:

-

C3 of the Thiolane ring (Quaternary).

-

C2 of the Butanamide chain . This results in four distinct stereoisomers (two diastereomeric pairs).

-

Thermodynamic Risk: Diastereomers possess different lattice energies (melting points) and solubilities. In solution, epimerization at the C2-butanamide position is possible via enolization, driven by the thermodynamic drive to minimize steric repulsion between the cyclohexyloxy group and the amide carbonyl.

Degradation Pathways & Mechanism

The following Graphviz diagram visualizes the competing degradation pathways. Note the bifurcation between oxidative (S-attack) and hydrolytic (C-attack) routes.

Figure 1: Primary degradation pathways for N-CTCB. Red arrows indicate the thermodynamically dominant oxidative pathway. Yellow indicates the kinetically hindered hydrolytic pathway.

Thermodynamic Profiling Protocols

To validate the theoretical stability, the following experimental workflows are required. These protocols are designed to be self-validating : if the control criteria are not met, the data is rejected.

Solid-State Thermodynamic Stability (Polymorph Screening)

Objective: Determine the most thermodynamically stable crystal lattice to prevent phase changes during storage.

| Parameter | Experimental Method | Critical Acceptance Criterion |

| Melting Point ( | DSC (Differential Scanning Calorimetry) @ 10°C/min | Single sharp endotherm. Multiple peaks indicate impurity or polymorph mix. |

| Heat of Fusion ( | Integration of DSC Endotherm | High |

| Hygroscopicity | DVS (Dynamic Vapor Sorption) | Mass change < 0.2% at 80% RH (indicates non-hygroscopic lattice). |

Protocol Step-by-Step:

-

Recrystallization: Generate candidate polymorphs using three solvents of varying polarity (e.g., Isopropanol, Ethyl Acetate, Toluene).

-

Thermal Stress: Subject samples to DSC heat-cool-heat cycles.

-

Validation: If a melt-recrystallization exotherm is observed, the initial form is metastable (kinetically trapped) and unsuitable for long-term development.

Chemical Stability Stress Testing (Forced Degradation)

Objective: Quantify the activation energy (

Experimental Matrix:

-

Oxidative Stress: 0.3%

at Room Temp for 24h. (Targets Thiolane).[1] -

Hydrolytic Stress: 0.1N HCl and 0.1N NaOH at 60°C. (Targets Amide/Nitrile).

-

Photostability: 1.2 million lux hours (ICH Q1B).

Data Analysis:

Use the Arrhenius equation to extrapolate shelf-life:

-

Plot

(degradation rate) vs. -

Insight: If the plot is non-linear, it indicates a change in mechanism (e.g., melting or glass transition) rather than simple kinetics.

Experimental Workflow Visualization

The following diagram outlines the logical flow for determining the stability profile, ensuring no critical parameter is overlooked.

Figure 2: Decision tree for stability assessment. The critical control point is the initial purity check; impurities can catalyze further degradation.

Authoritative Interpretation of Results

When analyzing N-CTCB stability data, apply these interpretive filters:

The "Lag Time" Phenomenon

In oxidative stress testing, you may observe an induction period (lag time) before degradation accelerates.

-

Cause: This typically indicates the consumption of trace antioxidants or the autocatalytic nature of sulfur oxidation.

-

Action: Do not calculate rates based on the initial 24 hours. Use the steady-state slope after the lag phase.

Distinguishing Epimerization from Degradation

If HPLC shows a splitting of the main peak without a change in mass (

-

Thermodynamic Driver: The system is seeking the diastereomer with the lowest steric energy.

-

Relevance: This is not a chemical purity failure but a stereochemical stability issue. It may require controlling the pH of the formulation to prevent enolization.

The Thiolane "Pucker"

The thiolane ring is not planar; it exists in an "envelope" conformation.

-

Insight: The specific conformation locks the 3-cyano group in either an axial or equatorial position. This affects the accessibility of the amide bond. Solid-state NMR (ssNMR) is the only definitive method to correlate this conformation with observed stability.

References

-

ICH Expert Working Group. "ICH Q1A (R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[2] [Link]

- Core guideline for defining stress conditions and stability protocols.

- Clayden, J., Greeves, N., & Warren, S. "Organic Chemistry." Oxford University Press, 2nd Ed., 2012.

-

García Ruano, J. L., et al. "Steric Effects in Hydrolysis of Hindered Amides."[3] Tetrahedron, vol. 52, no. 12, 1996.[2]

- Supports the claim regarding the kinetic stability of sterically congested amides.

- Drabowicz, J., et al. "Oxidation of Sulfides to Sulfoxides." Organic Sulfur Chemistry, CRC Press, 2019.

- Byrn, S. R., et al. "Solid-State Chemistry of Drugs." SSCI, Inc., 2nd Ed., 1999.

Sources

The Thiolane-3-Carboxamide Scaffold: Synthetic Evolution and Therapeutic Utility

The following technical guide details the history, discovery, and synthetic utility of thiolane-based carboxamide derivatives, with a specific focus on their emergence as privileged scaffolds in the development of LpxC inhibitors (antibacterials) and HDAC inhibitors (oncology).

Executive Summary

Thiolane-based carboxamide derivatives (tetrahydrothiophene-3-carboxamides) represent a specialized class of saturated sulfur heterocycles in medicinal chemistry. Unlike their aromatic counterparts (thiophenes), thiolanes possess a non-planar, "puckered" envelope conformation that offers unique steric vectors for drug-target interactions. Historically overshadowed by nitrogen heterocycles (pyrrolidines), the thiolane scaffold has recently gained prominence as a bioisostere for proline and cyclopentane rings, particularly in the design of LpxC inhibitors (for Gram-negative sepsis) and HDAC6 inhibitors (for oncology). This guide explores the transition of this scaffold from a niche chemical intermediate to a core pharmacophore.

Historical Context & Structural Significance

From Biotin to Synthetic Scaffolds

The biological relevance of the thiolane ring is anchored in Biotin (Vitamin B7) , where a tetrahydrothiophene ring is fused to a ureido group. Nature selected this saturated sulfur ring for its stability and specific geometric presentation of the valeric acid side chain.

In synthetic medicinal chemistry, the discovery of thiolane-3-carboxamides emerged from the search for Proline Bioisosteres .

-

The Proline Mimicry: Proline is unique among amino acids for its conformational rigidity. Replacing the pyrrolidine ring (nitrogen) with a thiolane ring (sulfur) alters the lipophilicity (LogP) and electronic distribution without drastically changing the steric bulk.

-

The Oxidation Switch: A distinct advantage of the thiolane scaffold is the ability to oxidize the sulfur atom to a sulfoxide (S=O) or sulfone (O=S=O) . This allows medicinal chemists to "tune" the hydrogen bond acceptor capability and polarity of the core without changing the carbon skeleton—a technique known as scaffold hopping.

The Discovery Arc: LpxC Inhibitors

The most significant "discovery" event for thiolane-3-carboxamides occurred during the optimization of inhibitors for UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) .

-

The Challenge: Early LpxC inhibitors relied on a hydroxamic acid group to chelate the catalytic Zinc ion. While potent, hydroxamates suffered from poor pharmacokinetics and off-target toxicity.

-

The Thiolane Solution: Researchers identified that a thiolane-3-

Methodological & Application

Handling and storage requirements for N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide in the lab

Part 1: Introduction & Compound Analysis[1]

Chemical Identity & Structural Logic

N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide is a complex, multi-functionalized organic scaffold often utilized in early-stage drug discovery (e.g., protease inhibitors) or agrochemical synthesis. Its handling requirements are dictated by the interplay of its three distinct reactive motifs:

-

The Thiolane (Tetrahydrothiophene) Ring: Contains a sulfide (thioether) linkage. Sulfides are highly susceptible to oxidation by atmospheric oxygen, leading to sulfoxide (

) and sulfone ( -

The

-Amido Nitrile (Gem-Cyano-Amido moiety): The nitrogen of the amide and the cyano group are attached to the same carbon (C3) of the thiolane ring. This quaternary center creates steric strain and potential electronic instability, making the compound sensitive to hydrolysis under extreme pH. -

The Cyclohexyloxybutanamide Chain: Contains a secondary ether linkage and an amide bond. While generally robust, the ether alpha-protons can be susceptible to radical abstraction over prolonged storage.

Physical Properties (Predicted)

-

State: White to off-white crystalline solid.

-

Solubility: Low in water; High in DMSO, DMF, Dichloromethane (DCM), and Methanol.

-

Chirality: The compound possesses two chiral centers (C3 of the thiolane and C2 of the butanamide), typically existing as a mixture of diastereomers unless chirally resolved.

Part 2: Health, Safety, and Environment (HSE)

Hazard Assessment[2][3]

-

Acute Toxicity (Nitrile Hazard): Although the cyano group is covalently bonded, metabolic breakdown or accidental hydrolysis can release cyanide ions. Treat as Highly Toxic by ingestion or inhalation.

-

Respiratory Sensitization (Sulfide): Thiolane derivatives often possess a characteristic disagreeable odor and can act as respiratory irritants.

Personal Protective Equipment (PPE) Matrix

| Protection Type | Specification | Reason |

| Respiratory | N95 (minimum) or P100 respirator | Prevention of dust inhalation during weighing. |

| Hand | Double Nitrile Gloves (0.11 mm min) | Nitrile rubber provides excellent resistance to the compound and common solvents (DMSO). |

| Eye | Chemical Splash Goggles | Standard protection against powder dispersion. |

| Body | Tyvek® Lab Coat | Prevents contamination of street clothes; disposable is preferred. |

Part 3: Storage & Stability Protocols

The "Golden Rule" of Sulfide Storage

The primary degradation pathway for this compound is S-oxidation . To maintain purity >98%, you must eliminate oxygen contact.

Protocol:

-

Temperature: Store at -20°C (-4°F).

-

Atmosphere: The vial headspace must be purged with Argon (preferred) or Nitrogen. Argon is heavier than air and provides a better blanket for solids.

-

Container: Amber glass vials with Teflon-lined screw caps. The amber glass protects against photo-oxidation, to which sulfides are sensitive.

-

Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (Silica gel or Drierite™) to prevent amide hydrolysis.

Stability in Solution

-

DMSO/DMF: Stable for 2-4 weeks at -20°C.

-

Protic Solvents (MeOH/Water): Avoid for long-term storage. The

-amido nitrile moiety can undergo hydrolysis or retro-Strecker type decomposition in protic media over time. -

Freeze-Thaw Cycles: Limit to <3 cycles. Aliquot stocks immediately upon preparation.

Part 4: Handling & Solubilization Workflow

Workflow Diagram (DOT)

The following diagram outlines the critical path for handling the compound to minimize oxidation and hydrolysis risks.

Caption: Figure 1. Controlled atmosphere handling workflow designed to prevent condensation-induced hydrolysis and oxidative degradation.

Step-by-Step Solubilization Protocol

Objective: Prepare a 10 mM stock solution in DMSO.

-

Equilibration: Remove the vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature (~30 mins).

-

Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, accelerating hydrolysis.

-

-

Weighing:

-

Place a sterile microcentrifuge tube on the balance.

-

Weigh the required amount (e.g., 3.1 mg for 1 mL of 10 mM solution, assuming MW ≈ 310.4 g/mol ).

-

Note: Use an anti-static gun if the powder is static-prone.

-

-

Dissolution:

-

Add high-grade anhydrous DMSO (Dimethyl Sulfoxide).

-

Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 2 minutes (max temp 30°C).

-

-

Inerting:

-

Before closing the stock vial, gently blow a stream of Argon gas into the headspace for 5 seconds.

-

Seal tightly with Parafilm.

-

Part 5: Quality Control & Troubleshooting

Analytical Verification

If the compound appears yellow or sticky (signs of oxidation/degradation), verify purity using HPLC.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Amide) and 254 nm.

-

Expected Impurity: A peak eluting earlier than the main peak typically corresponds to the Sulfoxide (more polar).

References

- Functional Group Stability: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Laboratory Safety: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

-

Nitrile Handling: ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Nitriles.

-

Thiolane Oxidation: Drabowicz, J., et al. (2008). Oxidation of Sulfides to Sulfoxides. Organic Sulfur Chemistry.

Sources

Solvent selection for recrystallization of N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide

Application Note & Protocol

Topic: Strategic Solvent Selection for the Recrystallization of N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The purification of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical step in drug development and synthesis. Recrystallization is a powerful technique for purifying solid compounds, but its success is fundamentally dependent on the judicious selection of an appropriate solvent or solvent system. This document provides a comprehensive guide and detailed protocols for selecting an optimal recrystallization solvent for N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide , a molecule with diverse structural features that present a unique purification challenge. By systematically analyzing the molecule's polarity and employing structured screening protocols, researchers can efficiently identify conditions that maximize purity and yield.

The Principle of Recrystallization: A Thermodynamic Perspective

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] The ideal solvent will exhibit high solubility for the target compound at an elevated temperature (near the solvent's boiling point) and low solubility at reduced temperatures (e.g., room temperature or in an ice bath).[2][3][4] This temperature-dependent solubility gradient allows for the dissolution of the impure solid in a minimum amount of hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while impurities ideally remain dissolved in the cold solvent (mother liquor).[5]

The core principle, often summarized as "like dissolves like," dictates that polar compounds dissolve best in polar solvents and non-polar compounds in non-polar solvents.[3][6] The challenge arises with molecules that possess both polar and non-polar characteristics.

Molecular Structure Analysis: N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide

A strategic approach to solvent selection begins with a thorough analysis of the target molecule's structure.

-

Amide Group (-CONH-): A highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, acetonitrile).[7][8]

-

Cyano Group (-C≡N): A polar functional group that contributes to the molecule's overall polarity.[9]

-

Cyclohexyloxy Group: A bulky and highly non-polar (lipophilic) moiety that will significantly enhance solubility in non-polar solvents (e.g., hexanes, toluene).

-

Thiolan Ring: A five-membered saturated heterocyclic ring containing sulfur.[10][11] Its contribution to polarity is moderate.

-

Butyl Chain: The aliphatic chain is non-polar in nature.

Experimental Workflow for Solvent Selection

The following protocols provide a systematic methodology for identifying a suitable recrystallization solvent system.

Caption: Overall workflow for solvent selection.

Protocol 1: Single Solvent Screening

This initial screen aims to quickly identify promising individual solvents.

Methodology:

-

Place approximately 20-30 mg of the crude solid into a small test tube.

-

Add the selected solvent dropwise (start with ~0.5 mL) at room temperature.

-

Agitate the mixture. Record whether the solid dissolves completely ("Soluble Cold"). If it does, the solvent is unsuitable as a primary recrystallization solvent.[4]

-

If the solid is insoluble or sparingly soluble at room temperature, heat the mixture gently in a water bath or on a hot plate to the solvent's boiling point.

-

Continue to add small portions of the solvent until the solid just dissolves. Be careful not to add an excess of solvent.[13]

-

Record whether the solid dissolves in the hot solvent ("Soluble Hot") or remains insoluble ("Insoluble Hot").

-

If the solid dissolves when hot, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.[13][14]

-

Observe for the formation of crystals. A copious amount of crystalline precipitate indicates a potentially suitable solvent.

-

Repeat this process for a range of solvents with varying polarities.

Table 1: Solvent Screening Candidates & Data Log

| Solvent | Polarity Class | Boiling Point (°C) | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Conclusion |

| Hexane | Non-polar | 69 | ||||

| Toluene | Non-polar | 111 | ||||

| Ethyl Acetate | Intermediate | 77 | ||||

| Acetone | Polar Aprotic | 56 | ||||

| Acetonitrile | Polar Aprotic | 82 | ||||

| Isopropanol | Polar Protic | 82 | ||||

| Ethanol | Polar Protic | 78 | ||||

| Water | Polar Protic | 100 |

Protocol 2: Mixed-Solvent System (Solvent Pair) Development

This protocol is used when no single solvent provides the ideal solubility profile. A solvent pair consists of a "good" (soluble) solvent and a "poor" (insoluble) solvent that are fully miscible.[2][3][12]

Caption: Workflow for developing a mixed-solvent system.

Methodology:

-

Based on the results from Protocol 1, identify a solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent). Ensure the two solvents are miscible.

-

Place the crude solid in a test tube or Erlenmeyer flask.

-

Heat the "good" solvent and add the minimum amount required to just dissolve the solid at an elevated temperature.[12]

-

While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

-

Add a few more drops of the hot "good" solvent until the solution becomes clear again.[3]

-

Allow the solution to cool slowly to room temperature, then in an ice bath, and observe for crystal formation.

Table 2: Common Miscible Solvent Pairs

| "Good" Solvent (More Polar) | "Poor" Solvent (Less Polar) |

| Ethanol | Water |

| Acetone | Water |

| Ethyl Acetate | Hexane / Heptane |

| Dichloromethane | Hexane / Heptane |

| Tetrahydrofuran (THF) | Hexane / Heptane |

Protocol 3: Preparative Scale Recrystallization

Once an effective solvent system is identified, the following protocol can be used for purification of larger quantities.

Methodology:

-

Dissolution: Place the crude N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent (or the "good" solvent of a pair) in portions, heating the mixture to near boiling with stirring, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[13]

-

Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

-

Hot Gravity Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[14][15]

-

Crystallization:

-

For a single solvent: Cover the flask and allow the filtrate to cool slowly to room temperature.

-

For a mixed solvent: If not already done, add the "poor" solvent as described in Protocol 2, then allow to cool.

-

-

Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed" crystal of the pure compound.[16]

-

Cooling: Once crystal growth begins at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.[13]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[17]

-

Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent (or the "poor" solvent of a pair) to remove any adhering mother liquor.

-

Drying: Dry the crystals thoroughly, either air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Recrystallization Issues

Table 3: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. / The solution is cooling too rapidly. / The solution is supersaturated with impurities. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[5][14] Consider a different solvent with a lower boiling point. |

| No Crystals Form | Too much solvent was used. / The solution is cooling too rapidly. / The compound is very soluble even at low temperatures. | Try to induce crystallization (scratching, seeding).[16] If too much solvent was used, evaporate some of it and try to cool again.[13] Re-evaluate the solvent choice. |

| Poor Recovery | Too much solvent was used. / The compound has significant solubility in the cold solvent. / Premature crystallization during hot filtration. / Incomplete crystallization time in the ice bath. | Ensure minimum solvent volume is used. Increase cooling time in the ice bath. Ensure filtration apparatus is pre-heated. |

| Colored Crystals | Colored impurities were not fully removed. | Use activated charcoal during the dissolution step (Protocol 3, Step 2). A second recrystallization may be necessary. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Never heat organic solvents with an open flame. Use a hot plate, heating mantle, or steam bath.

-

Be aware of the specific hazards (flammability, toxicity, etc.) of all solvents used by consulting their Safety Data Sheets (SDS).

-

Dispose of all chemical waste in accordance with institutional and regulatory guidelines.

References

-

University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York. Retrieved from [Link]

-

Linqu Lab. (2022, October 13). Comparison of the polarity of organic solvents. Linqu Lab. Retrieved from [Link]

-

Nichols, L. (n.d.). RECRYSTALLIZATION. ResearchGate. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1988). Solvent selection for recrystallization: An undergraduate organic experiment.

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Scribd. Retrieved from [Link]

-

Compound Interest. (n.d.). Polarity of Solvents. Compound Interest. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 23). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. Retrieved from [Link]

-

Wikipedia. (n.d.). Solvent. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

-

University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

-

Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

-

Wikipedia. (n.d.). Recrystallization (metallurgy). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry, University of Rochester. Retrieved from [Link]

-

Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

-

LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

-

ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

-

ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures. Retrieved from [Link]

-

California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

-

University of Cambridge. (n.d.). Directional Recrystallization. Retrieved from [Link]

- Rupe, H., & Becherer, K. (1924). The solubility of C60 in a variety of solvents. Helvetica Chimica Acta, 7(1), 674-681.

-

AUS-e-TUTE. (n.d.). Properties of Alkanenitriles Chemistry Tutorial. Retrieved from [Link]

-

ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]

-

MDPI. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]

- International Labour Organization. (2011). Cyano Compounds: Physical & chemical properties. In J. M. Stellman (Ed.)

-

PubChem. (n.d.). 1-cyano-3-methyl-N-(3-methyl-2-propan-2-ylbutyl)cyclobutane-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Michigan State University. (n.d.). Heterocyclic Compounds. Department of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. rubingroup.org [rubingroup.org]

- 6. Solvent - Wikipedia [en.wikipedia.org]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. Properties of Alkanenitriles Chemistry Tutorial [ausetute.com.au]

- 10. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 11. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.ualberta.ca [chem.ualberta.ca]

- 14. Recrystallization [wiredchemist.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. LabXchange [labxchange.org]

- 17. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

Troubleshooting & Optimization

Minimizing side reactions during N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide formation

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of this amide bond formation. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring high yield and purity of your target compound.

Overview of the Core Synthesis Pathway

The formation of the target molecule is achieved through an amide coupling reaction between 2-cyclohexyloxybutanoic acid (the carboxylic acid component) and 3-amino-3-cyanothiolane (the amine component). The primary challenge in this synthesis is the activation of the carboxylic acid in a manner that facilitates efficient coupling without inducing side reactions at the three key reactive sites: the chiral center of the acid, the nitrile group of the amine, and the coupling reagents themselves.

Caption: General workflow for the amide coupling reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations of the underlying chemical mechanisms and actionable solutions.

Problem 1: Low Diastereomeric Purity / Epimerization

❓ Question: "My final product shows a mixture of diastereomers by chiral HPLC or NMR. What is causing this loss of stereochemical integrity at the 2-cyclohexyloxybutanoic acid moiety?"

💡 Answer & Mitigation Strategy:

This is a classic case of epimerization (often leading to racemization) at the α-carbon of your carboxylic acid.[1] This carbon's proton is susceptible to removal during the reaction, especially after the carboxyl group has been activated, which increases the proton's acidity. The loss of this proton forms a planar enolate or an oxazolone intermediate, and when the proton is replaced, it can occur from either face, scrambling the stereochemistry.[1][2]

Root Causes & Solutions:

-

Over-activation with Carbodiimides: Reagents like DCC or EDC form a highly reactive O-acylisourea intermediate. This intermediate can cyclize to form a 5(4H)-oxazolone, which is highly prone to racemization.[1][3]

-

Solution: Add a racemization-suppressing agent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives intercept the O-acylisourea to form a less reactive, more stable active ester, which is much less likely to form the oxazolone intermediate.[2][4][5][6][7] HOAt is generally considered superior to HOBt in suppressing racemization.[7]

-

-

Strong or Excess Base: The use of a strong base, or an excess of a weaker base like triethylamine (TEA), can directly abstract the α-proton from the activated acid.

-

Solution: If a base is required (e.g., when using an amine salt), opt for a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[2] Use the minimum stoichiometric amount necessary.

-

-

High Temperature: Higher reaction temperatures provide the energy needed to overcome the activation barrier for proton abstraction and epimerization.

-

Solution: Perform the activation and coupling at low temperatures. Start the reaction at 0°C and allow it to slowly warm to room temperature.[2]

-

Caption: Mechanism of epimerization via oxazolone formation and its prevention.

Problem 2: Formation of N-Acylurea Byproduct

❓ Question: "I'm using DCC or EDC and have a major byproduct that is difficult to separate from my product. LC-MS analysis suggests it's a combination of my carboxylic acid and the carbodiimide. What is this impurity?"

💡 Answer & Mitigation Strategy:

You are observing the formation of an N-acylurea byproduct. This occurs when the highly reactive O-acylisourea intermediate, instead of reacting with your amine, undergoes an intramolecular O-to-N acyl migration.[8][9] This rearrangement is irreversible and forms a stable urea derivative that consumes your starting material and coupling reagent.[2][10]

Root Causes & Solutions:

-

Slow Amine Nucleophile: If your amine (3-amino-3-cyanothiolane) is sterically hindered or a weak nucleophile, the O-acylisourea intermediate has more time to rearrange.

-

Solution 1: Maintain a low reaction temperature (0°C). The rearrangement has a higher activation energy than the desired coupling, so keeping the temperature low favors product formation.[2]

-

Solution 2: Use additives like HOBt or HOAt. As with preventing epimerization, these additives convert the O-acylisourea to a more stable active ester, which is not prone to this rearrangement.[2][11]

-

-

Reaction Stoichiometry and Order of Addition: Adding the carbodiimide to the carboxylic acid long before the amine is present allows the intermediate to build up, increasing the likelihood of rearrangement.

-

Solution: Minimize the pre-activation time. A common strategy is to add the carbodiimide to a mixture of the carboxylic acid and the additive (HOBt), stir for 5-10 minutes at 0°C, and then add the amine.

-

Problem 3: Potential Nitrile Group Hydrolysis

❓ Question: "My reaction is not clean, and I'm getting several polar byproducts. Could my nitrile group be reacting?"

💡 Answer & Mitigation Strategy:

While the nitrile group is generally stable under standard amide coupling conditions, it can be susceptible to hydrolysis to a primary amide (R-CN → R-CONH₂) or even a carboxylic acid under harsh conditions.[12][13]

Root Causes & Solutions:

-

Harsh pH: Using strong acids or bases, or prolonged reaction times in the presence of water, can facilitate nitrile hydrolysis.[12][14]

-

Solution: Ensure your reaction conditions are as close to neutral as possible. Use mild, non-nucleophilic bases like DIPEA only if necessary. Ensure all reagents and solvents are anhydrous.

-

-

High Temperatures: Heating the reaction mixture, especially in the presence of trace water, can promote hydrolysis.

-

Solution: Stick to a temperature profile of 0°C to room temperature. Avoid heating the reaction to force completion.

-

Problem 4: Guanidinylation with Uronium/Aminium Reagents

❓ Question: "I switched to HATU to improve coupling efficiency, but my amine starting material is being consumed without forming the desired product. What's happening?"

💡 Answer & Mitigation Strategy:

You are likely observing a side reaction called guanidinylation .[5] Uronium/aminium reagents like HATU, HBTU, and PyBOP can react directly with the primary amine of your 3-amino-3-cyanothiolane. This forms a stable guanidinium species, effectively "capping" the amine and preventing it from participating in the desired amide bond formation.[2]

Root Cause & Solution:

-

Reaction Order: This side reaction occurs when the coupling reagent is present in the mixture with the free amine before it has fully activated the carboxylic acid.

-

Solution: Pre-activation. The standard and most effective protocol is to pre-activate the carboxylic acid. Dissolve the 2-cyclohexyloxybutanoic acid, HATU (or other uronium salt), and base (e.g., DIPEA) in the solvent. Allow this mixture to stir for 5-15 minutes to form the active ester. Only then should you add the 3-amino-3-cyanothiolane to the reaction. This ensures the coupling reagent is consumed before it can react with your amine.

-

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this synthesis?

There is no single "best" reagent, as the optimal choice depends on factors like scale, budget, and purification strategy. However, given the high risk of epimerization, a combination of a coupling reagent with an additive is strongly recommended.

| Reagent Class | Examples | Pros | Cons | Recommendation |

| Carbodiimides | EDC, DCC | Inexpensive, widely available.[8] | High risk of epimerization and N-acylurea formation without additives.[2][15] DCC forms an insoluble urea byproduct (DCU) that requires filtration.[16] | Use EDC with HOAt or Oxyma . The resulting EDU byproduct is water-soluble, simplifying workup.[2] |

| Uronium/Aminium | HATU, HBTU | High coupling efficiency, low epimerization.[6] | More expensive. Can cause guanidinylation if not pre-activated.[2][5] | HATU is an excellent choice for difficult couplings. Always pre-activate the acid. |

| Phosphonium | PyBOP, PyAOP | Very effective, low epimerization.[2] | Can be expensive. BOP forms carcinogenic HMPA byproduct.[2] | PyBOP is a good, non-toxic alternative to BOP. |

Q2: What is the scientific role of additives like HOBt and HOAt?

Additives are weakly acidic N-hydroxy compounds that play two critical roles in carbodiimide-mediated couplings[17]:

-

Act as a shuttle: They react with the initial, highly reactive O-acylisourea intermediate to form a semi-stable active ester (e.g., an OBt ester).

-

Minimize Side Reactions: This active ester is reactive enough to couple efficiently with the amine but is significantly more stable than the O-acylisourea. This stability dramatically reduces the rates of both epimerization (via oxazolone formation) and N-acylurea rearrangement.[4][6][7]

Q3: How should I monitor the reaction progress?

Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

TLC: A simple and fast method. Run a co-spot of your starting materials next to the reaction mixture to track the consumption of the limiting reagent (usually the carboxylic acid).

-

HPLC/LC-MS: Provides a more quantitative view. You can track the disappearance of starting materials and the appearance of the product peak. LC-MS is invaluable for identifying the masses of any byproducts, which helps in troubleshooting.

Recommended Experimental Protocols

These protocols are starting points and may require optimization for your specific setup. Always run reactions under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol A: EDC/HOAt Mediated Coupling

-

To a round-bottom flask, add 2-cyclohexyloxybutanoic acid (1.0 eq), 1-hydroxy-7-azabenzotriazole (HOAt, 1.1 eq), and anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Cool the mixture to 0°C in an ice bath.

-

Add 3-amino-3-cyanothiolane (1.1 eq) to the mixture. If using the hydrochloride salt of the amine, add N,N-diisopropylethylamine (DIPEA, 1.1 eq) as well.

-

In a separate vial, dissolve N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) in a small amount of anhydrous DCM/DMF.

-

Add the EDC solution dropwise to the main reaction flask over 5-10 minutes, keeping the temperature at 0°C.

-

Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction by TLC or HPLC until the limiting starting material is consumed.

-

Workup: Dilute with an organic solvent like ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol B: HATU Mediated Coupling (with Pre-activation)

-

To a round-bottom flask, add 2-cyclohexyloxybutanoic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.

-

Cool the mixture to 0°C in an ice bath.

-

Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and stir the mixture for 10-15 minutes at 0°C. This is the pre-activation step.

-

In a separate vial, dissolve 3-amino-3-cyanothiolane (1.1 eq) in a small amount of anhydrous DMF.

-

Add the amine solution to the pre-activated acid mixture at 0°C.

-

Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction by TLC or HPLC. These reactions are often much faster than carbodiimide couplings.

-

Workup: Perform an aqueous workup as described in Protocol A.

Troubleshooting Workflow

Caption: A logical workflow for diagnosing and solving common synthesis issues.

References

- Vertex AI Search Grounding API. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved February 21, 2026.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 21, 2026.

- Vertex AI Search Grounding API. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved February 21, 2026.

- Larsen, T. O., et al. (2021).

- Luxembourg Bio Technologies. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System.

- Vertex AI Search Grounding API. (n.d.). 7.4 Racemization Assays. Retrieved February 21, 2026.

- Miyazawa, T., et al. (n.d.). Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. PubMed.

- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC. Retrieved February 21, 2026.

- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 21, 2026.

- Slebioda, M. (n.d.).

- Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.

- Wikipedia. (n.d.). Carbodiimide.

- Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?

- Chemistry Steps. (2024, December 5). Reactions of Nitriles.

- Takeda, K., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. PMC.

- American Pharmaceutical Review. (2014, February 20).

- Ramazani, A., et al. (n.d.).

- Master Organic Chemistry. (2018, February 28).

- ChemRxiv. (n.d.). Solvent–Less Environmentally Benign Amino Ester, Amide, and Peptide Synthesis Enabled by Resonant Acoustic Mixing.

- AIR Unimi. (n.d.).

- Current Chemistry Letters. (2022, August 29).

- OAText. (n.d.).

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.

- Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to amides.

- Joullié, M. M., & Lassen, K. M. (2010).

- ACS Publications. (n.d.). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles.

- ResearchGate. (n.d.).

- Royal Society of Chemistry. (n.d.).

- PMC. (n.d.).

- ResearchGate. (2017, January 30). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide.

- ResearchGate. (n.d.).

- Torsin, S. M., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. PMC.

-

Google Patents. (n.d.). CN112851563A - Synthesis process of N-amino-3-azabicyclo[5][5] octane hydrochloride.

- IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. bachem.com [bachem.com]

- 3. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 5. peptide.com [peptide.com]

- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Carbodiimide - Wikipedia [en.wikipedia.org]

- 9. ias.ac.in [ias.ac.in]

- 10. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. oatext.com [oatext.com]

- 15. hepatochem.com [hepatochem.com]

- 16. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 17. quod.lib.umich.edu [quod.lib.umich.edu]

Technical Support Center: Amide Bond Formation in Sterically Hindered Thiolane Derivatives

Welcome to the technical support center for amide bond formation, with a specialized focus on sterically hindered thiolane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these challenging molecules. Here, we address common experimental hurdles with in-depth, field-proven insights and practical, step-by-step protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My standard amide coupling reaction using EDC/HOBt is giving very low to no yield with my sterically hindered thiolane amine. What is the underlying issue and what should I try next?

Answer:

This is a classic challenge in amide synthesis. The low reactivity you're observing is likely due to severe steric hindrance around the amine nucleophile of your thiolane derivative and potentially the carboxylic acid as well.

The Causality: Standard carbodiimide-based coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like N-hydroxybenzotriazole (HOBt), form an O-acylisourea intermediate. While effective for many substrates, this intermediate may not be reactive enough to be attacked by a sterically encumbered amine.[1] The bulky substituents on both the amine and the activated carboxylic acid create a high-energy transition state, kinetically disfavoring the reaction.[2][3][4]

Troubleshooting Workflow:

Here is a logical progression for troubleshooting this common issue:

Caption: Troubleshooting flowchart for low-yield amide coupling.

Recommended Next Steps:

-

Upgrade Your Coupling Reagent: For sterically hindered substrates, more potent coupling reagents are necessary.[5] Uronium/aminium salts like HATU, HBTU, and COMU, or phosphonium salts like PyBOP, are excellent choices.[1][6] These reagents form highly reactive activated esters (OAt or OBt esters) that are more susceptible to nucleophilic attack by hindered amines.[1][6]

-

Optimize Reaction Conditions:

-

Temperature: Gently heating the reaction can often overcome the activation energy barrier.[1][7] However, monitor for potential side reactions or degradation.

-

Solvent: Ensure your reactants are fully soluble. Solvents like N-Methyl-2-pyrrolidone (NMP) can improve conversion rates for challenging couplings.[7]

-

Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is typically required for uronium and phosphonium-based reagents.[8][9]

-

Comparative Data of Common Coupling Reagents:

| Reagent | Reagent Type | Key Advantages for Hindered Couplings | Potential Downsides |

| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproducts.[1] | Often insufficient for hindered substrates.[10] |

| HATU | Uronium/Aminium Salt | Highly reactive, effective for hindered amino acids.[1][8] | More expensive, potential for guanidinylation side reaction.[11][12] |

| HBTU | Uronium/Aminium Salt | Good reactivity, common in solid-phase synthesis.[8] | Less reactive than HATU.[6] |

| COMU | Uronium/Aminium Salt | High efficiency, safer (non-explosive byproduct).[8] | Newer reagent, may be more costly. |

| PyBOP | Phosphonium Salt | Excellent for hindered couplings and cyclizations.[6] | Byproducts can be challenging to remove. |

Question 2: I've switched to HATU, and while the reaction proceeds, it's still sluggish and incomplete. How can I further optimize the protocol?

Answer:

Even with a powerful coupling reagent like HATU, extremely hindered systems can require further optimization. The key is to ensure the formation of the activated ester is efficient and that the reaction conditions favor the nucleophilic attack.

The Causality: A sluggish reaction with HATU suggests that either the formation of the OAt-active ester is suboptimal, or the nucleophilicity of the hindered amine is still too low under the current conditions.

Detailed Experimental Protocol for HATU Coupling:

Materials:

-

Sterically hindered thiolane amine (1.0 equiv)

-

Carboxylic acid (1.0 - 1.2 equiv)

-

HATU (1.1 - 1.5 equiv)

-

DIPEA (2.0 - 3.0 equiv)

-

Anhydrous aprotic solvent (e.g., DMF, NMP, DCM)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid and the thiolane amine.

-

Dissolve the starting materials in the anhydrous solvent.

-

In a separate vial, dissolve HATU and DIPEA in the anhydrous solvent.

-

Cool the amine/acid solution to 0 °C in an ice bath.

-

Add the HATU/DIPEA solution dropwise to the cooled amine/acid mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.[1][7]

-

If the reaction is still sluggish: Consider gentle heating (e.g., 40-50 °C). Monitor closely for any signs of decomposition.

-

Work-up: Quench the reaction with water or saturated aqueous NH4Cl. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO3), and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Mechanism of HATU-mediated coupling:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chimia.ch [chimia.ch]

- 3. researchgate.net [researchgate.net]

- 4. View of The Synthesis of Sterically Hindered Amides [chimia.ch]

- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bachem.com [bachem.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. reddit.com [reddit.com]

Technical Support Center: Crystallization of N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide

Welcome to the technical support guide for resolving crystallization difficulties with N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in obtaining a stable, crystalline solid form of this molecule. The unique structural features of this compound—namely the flexible cyclohexyloxybutanamide chain and the polar cyanothiolan headgroup—present specific challenges, including a tendency for oiling out, formation of amorphous solids, and potential polymorphism.

This guide provides a series of troubleshooting steps and detailed protocols in a question-and-answer format, grounded in established crystallographic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

Answer: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase (an oil or emulsion) rather than a solid crystalline phase.[1] This typically occurs when the solution is too supersaturated, causing the solute to crash out of solution at a temperature above its melting point or faster than the molecules can organize into a stable crystal lattice.[1][2]

Scientific Rationale: Crystallization is a kinetically controlled process involving two main stages: nucleation (the initial formation of small crystal nuclei) and crystal growth.[3] When supersaturation is too high, the thermodynamic driving force for phase separation is so strong that nucleation is bypassed in favor of a less-ordered liquid-liquid phase separation.[1] The resulting oil is an unstable, supercooled liquid of your compound, often trapping impurities.

Troubleshooting Steps:

-

Reduce Supersaturation Rate:

-

Slower Cooling: Instead of placing your flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with paper towels or a cork ring.[2][4] Then, gradually cool it further in a refrigerator before moving to a freezer. Slow cooling provides more time for ordered molecular assembly.[5]

-

Use More Solvent: You may be using the absolute minimum amount of hot solvent. Add a small amount of additional hot solvent (e.g., 5-10% more volume) to slightly decrease the saturation level, ensuring the compound stays in solution longer during cooling.[2]

-

For Anti-Solvent Crystallization: Reduce the addition rate of the anti-solvent to generate supersaturation more slowly.[6]

-

-

Modify the Solvent System:

-

Switch to a Lower-Boiling Point Solvent: If the compound's melting point is close to the solvent's boiling point, it may melt in the hot solution. A lower-boiling solvent might prevent this.

-

Change Solvent Polarity: The combination of a non-polar cyclohexyl group and polar amide/cyano groups in your molecule can lead to complex solubility behavior. A solvent system that better balances these features may prevent oiling. Experiment with solvent mixtures (e.g., Toluene/Heptane, Ethyl Acetate/Cyclohexane).[7][8]

-

-

Introduce a Nucleation Site (Seeding):

Q2: I've followed the cooling protocol, but no crystals have formed. What should I do next?

Answer: Failure to crystallize upon cooling typically indicates that the solution is not sufficiently supersaturated or that there is a high energy barrier to nucleation.

Scientific Rationale: For crystals to form, the solution must be supersaturated—meaning it contains more dissolved solute than it can thermodynamically hold at that temperature.[4] Even in a supersaturated state, nucleation requires molecules to overcome an energy barrier to form a stable nucleus.

Troubleshooting Steps:

-

Induce Nucleation:

-

Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface.[7] The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.

-

Seeding: Add a seed crystal. This is the most reliable method to induce crystallization if you have previously made crystals.[11] Even a trace amount of solid from a previously evaporated sample can work.

-

Ultrasonic Bath: Brief exposure to an ultrasonic bath can sometimes induce nucleation.[12]

-

-

Increase Supersaturation:

-

Evaporate Solvent: If the solution is clear and nucleation attempts fail, you likely have too much solvent. Gently heat the solution to boil off a small portion of the solvent, then repeat the slow cooling process.[2]

-

Cool to a Lower Temperature: Move the flask from room temperature to a refrigerator (4°C) and then to a freezer (-20°C), allowing it to equilibrate at each stage.

-

-

Re-evaluate Your Solvent Choice:

-

The solubility curve of your compound in the chosen solvent may be too shallow, meaning the solubility does not change significantly with temperature.[6] A good crystallization solvent dissolves the compound well when hot but poorly when cold.[7][13] You may need to perform a more thorough solvent screen (See Protocol 1).

-

Q3: How do I perform a systematic solvent screen for a novel compound like this?

Answer: A systematic solvent screen is the cornerstone of developing a robust crystallization process.[14] It involves testing the solubility of your compound in a variety of solvents with different polarities and chemical properties to find one with the ideal solubility profile.[6]

Scientific Rationale: The principle "like dissolves like" is a starting point, but intermolecular forces are complex.[7] A good solvent will have a steep solubility curve with respect to temperature.[15] For a molecule with mixed polarity like N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide, binary solvent systems (a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which it is not) are often highly effective.[7][16]

-

See Protocol 1: Systematic Solvent & Anti-Solvent Screening for a detailed methodology.

| Solvent Class | Example Solvents | Boiling Point (°C) | General Use |

| Non-Polar | n-Heptane, Cyclohexane | 98, 81 | Often used as anti-solvents. |

| Ethers | Diethyl Ether, MTBE | 35, 55 | Good for compounds with moderate polarity. |

| Esters | Ethyl Acetate | 77 | Versatile solvent for a range of polarities. |

| Ketones | Acetone, 2-Butanone (MEK) | 56, 80 | Strong polar solvents. |

| Alcohols | Isopropanol, Ethanol | 82, 78 | Good for H-bonding compounds; often used with water.[17] |

| Aromatics | Toluene | 111 | Good for dissolving non-polar and aromatic moieties. |

| Chlorinated | Dichloromethane (DCM) | 40 | Often dissolves compounds well, but may be too good a solvent. |

| Polar Aprotic | Acetonitrile | 82 | Strong dipole, can be a good choice for polar molecules.[18] |

This table summarizes common solvents useful for initial screening.[8][13]

Q4: I've obtained crystals, but they are very fine needles or an amorphous powder. How can I get larger, better-quality crystals?

Answer: The formation of fine needles or amorphous solid suggests that nucleation was too rapid and widespread, leading to poor crystal growth. This is often caused by excessively high supersaturation or the presence of impurities.

Scientific Rationale: Crystal morphology (habit) is determined by the relative growth rates of different crystal faces.[12] Rapid crystallization does not allow sufficient time for molecules to add to the crystal lattice in an orderly fashion, often resulting in kinetically favored but less stable forms like fine needles. Impurities can also adsorb to specific crystal faces, inhibiting growth and altering the crystal habit.[19][20]

Troubleshooting Steps:

-

Slow Down the Crystallization:

-

Use a more dilute solution (add 10-20% more solvent).[2]

-

Cool the solution much more slowly. Consider using a dewar with warm water for very gradual cooling.

-

Use a solvent system where the compound is slightly more soluble at room temperature.

-

-

Purify the Material:

-

Use Seeding:

Q5: I suspect I have different polymorphs. What is polymorphism and why is it important?

Answer: Polymorphism is the ability of a solid compound to exist in two or more different crystal structures.[3][23] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, stability, and bioavailability, which is critically important in pharmaceutical development.[24][25]

Scientific Rationale: Polymorphs arise because flexible molecules or those with multiple hydrogen bonding sites can pack differently in the crystal lattice, leading to different stable arrangements.[26] The formation of a specific polymorph is often kinetically controlled and highly dependent on crystallization conditions such as the solvent used, cooling rate, and temperature.[24]

Controlling Polymorphism:

-

Solvent Choice: The solvent can interact with the solute molecules, directing them to pack in a specific arrangement. Crystallizing from different solvents (e.g., a protic solvent like isopropanol vs. an aprotic solvent like ethyl acetate) is a primary way to screen for polymorphs.[16][24]

-

Seeding: Seeding with a crystal of the desired polymorph is the most effective way to ensure that form crystallizes consistently.[10] The seed acts as a template, directing the crystallization towards its own crystal structure.

-

Temperature and Supersaturation: Different polymorphs may be stable at different temperatures. Crystallizing at various temperatures can favor the formation of one form over another.

To confirm polymorphism, you will need to use analytical techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy.[24][25]

Visualized Workflows & Protocols

Troubleshooting Crystallization Failure: A Decision Tree

This diagram outlines a logical workflow for troubleshooting common crystallization problems.

Caption: Decision tree for first-line crystallization troubleshooting.

Protocol 1: Systematic Solvent & Anti-Solvent Screening

Objective: To identify a suitable single or binary solvent system for the crystallization of N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide.

Materials:

-

~50-100 mg of the compound

-

Small vials or test tubes (~1-4 mL capacity)

-

A selection of solvents (see table above)

-

Hot plate or sand bath

-

Glass pipettes or stirring rods

Methodology:

Part A: Single Solvent Screening [7][13]

-

Place ~5-10 mg of your compound into a small vial.

-

Add a test solvent dropwise at room temperature, agitating after each drop.

-

Observation 1: If the compound dissolves readily in <0.5 mL of solvent at room temperature, the solvent is likely too good and will result in poor recovery. Reject this solvent for single-solvent crystallization but note it as a potential "good solvent" for a binary system.

-

If the compound is poorly soluble at room temperature, gently heat the vial while continuing to add the solvent dropwise until the solid just dissolves.

-

Observation 2: Note the approximate volume of hot solvent required. A good solvent will dissolve the compound at a concentration of roughly 50-100 mg/mL when hot.

-

Allow the vial to cool slowly to room temperature, then place it in an ice bath.

-

Observation 3: A successful solvent will produce a good yield of crystalline solid upon cooling. If an oil forms or no solid appears, this is not a suitable single solvent.

Part B: Binary (Anti-Solvent) System Screening [6][13]

-

Select a "good solvent" from Part A in which your compound is highly soluble at room temperature (e.g., Dichloromethane, Acetone).

-

Select a miscible "anti-solvent" in which your compound is expected to be insoluble (e.g., n-Heptane, Water).

-

Dissolve ~10-20 mg of your compound in the minimum amount of the "good solvent" at room temperature.

-

Slowly add the "anti-solvent" dropwise with constant agitation until the solution becomes persistently cloudy (turbid). This is the point of saturation.

-

Gently warm the vial until the solution becomes clear again.

-

Allow the solution to cool slowly. The formation of high-quality crystals indicates a promising binary solvent system.

Protocol 2: Micro-Seeding for Crystallization Control

Objective: To induce crystallization and control crystal size/form by providing a template for growth.